1-{2-[(3-Ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 1-{2-[(3-Ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves several steps, typically starting with the preparation of the pyridine ring followed by the introduction of the ethylphenyl group and other functional groups. Common synthetic routes include:
Step 1: Formation of the pyridine ring through cyclization reactions.
Step 2: Introduction of the ethylphenyl group via electrophilic aromatic substitution.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-{2-[(3-Ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Hydrolysis: The compound can undergo hydrolysis to break down into simpler components.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and hydrolysis reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{2-[(3-Ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-[(3-Ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-{2-[(3-Ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be compared with other pyridinecarboxylic acids and related compounds, such as:
Pyridine-3-carboxylic acid: A simpler compound with similar reactivity but fewer functional groups.
3-Ethylphenyl derivatives: Compounds with similar aromatic structures but different functional groups.
Dihydropyridine derivatives: Compounds with similar ring structures but varying substituents.
Properties
Molecular Formula |
C16H16N2O4 |
---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
1-[2-(3-ethylanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H16N2O4/c1-2-11-4-3-5-13(8-11)17-14(19)10-18-9-12(16(21)22)6-7-15(18)20/h3-9H,2,10H2,1H3,(H,17,19)(H,21,22) |
InChI Key |
DZJOJMJMCWMOFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C=C(C=CC2=O)C(=O)O |
Origin of Product |
United States |
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